molecular formula C5F8 B1204224 Octafluorocyclopentene CAS No. 559-40-0

Octafluorocyclopentene

Cat. No. B1204224
CAS RN: 559-40-0
M. Wt: 212.04 g/mol
InChI Key: YBMDPYAEZDJWNY-UHFFFAOYSA-N
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Description

Octafluorocyclopentene is a toxic , non-flammable , and colorless liquid with a slight distinctive odor . Its chemical formula is C5F8 , and it has a low boiling point of 81°F .

Scientific Research Applications

Green Chlorofluorocarbon Substitutes

Octafluorocyclopentene is gaining popularity as a green substitute for chlorofluorocarbons (CFCs) due to its environmental friendliness and flexible application in various fields . It’s part of a broader class of compounds that includes hydrochlorofluorocarbons, hydrofluorocarbons, hydrofluoroethers, and hydrofluoroolefins, which are used in foaming agents, aerosols, solvents, refrigerants, and heat transfer fluids .

Semiconductor Manufacturing

It’s a non-flammable, low boiling point liquid that’s essential for creating intricate patterns on semiconductors .

Cleaning Agents

The compound has been identified as a novel and promising cleaning agent. Its unique properties make it suitable for cleaning applications in sensitive environments where non-reactivity and stability are crucial .

Heat Transfer Fluids

Due to its thermal stability and non-reactive nature, Octafluorocyclopentene is an excellent candidate for heat transfer fluids. These fluids are vital in systems that require the maintenance of specific temperature ranges for optimal performance .

Extinguishants

Octafluorocyclopentene’s non-flammable characteristics also make it a potential candidate for use in fire extinguishers. Its chemical properties could help in suppressing fires without causing additional hazards .

Solvents

The compound is used as a solvent in various industrial processes. Its high reactivity makes it an excellent medium for facilitating chemical reactions, particularly in the preparation of sensitive materials .

Nucleophilic Addition-Elimination Reactions

Octafluorocyclopentene’s unique structure allows it to participate in nucleophilic addition-elimination reactions. This property is exploited in the synthesis of complex organic compounds, such as partially fluorinated polybenzoxazines, which have applications in advanced material science .

Environmental Impact Studies

Research into the substitution effects on the reactivity and thermostability of five-membered ring fluorides, including Octafluorocyclopentene, is crucial for understanding their environmental impact. This includes their potential role in ozone depletion and global warming potential, which is vital for developing environmentally friendly alternatives to harmful substances .

Mechanism of Action

Target of Action

Octafluorocyclopentene (C5F8) is primarily used in the semiconductor industry . It is used as a feed gas in plasma chemistry, particularly in the etching process . The primary targets of Octafluorocyclopentene are therefore the materials being etched in these processes.

Mode of Action

The mode of action of Octafluorocyclopentene involves a complex plasma chemistry mechanism. This mechanism has been developed using a combination of quantum chemistry methods, a zero-dimensional plasma kinetics model, and results from quadrupole mass spectrometer (QMS) and actinometry experiments . The primary loss process for Octafluorocyclopentene as a feed gas is electron impact dissociation into isomers of C5F7 via excitation to the triplet state of C5F8 .

Biochemical Pathways

The biochemical pathways affected by Octafluorocyclopentene are primarily related to its degradation process under electron impact. Electron impact dissociation of C5F7 isomers leads finally to the production of C5F5 (an isomer with two conjugate bonds) and C5F6 (an isomer with two bonds and a folded ring structure) . These processes are part of the plasma chemistry that occurs during the etching process in semiconductor manufacturing.

Pharmacokinetics

It is known to be a non-flammable, low boiling point (81 °f) colorless liquid with a slight distinctive odor . It is insoluble in water .

Result of Action

The result of Octafluorocyclopentene’s action in its primary use case (semiconductor manufacturing) is the etching of materials. This is achieved through the plasma chemistry processes described above, which involve the degradation of Octafluorocyclopentene under electron impact .

properties

IUPAC Name

1,2,3,3,4,4,5,5-octafluorocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMDPYAEZDJWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(C1(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073193
Record name Octafluorocyclopentene
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Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

559-40-0
Record name Perfluorocyclopentene
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Record name Octafluorocyclopentene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentene, 1,2,3,3,4,4,5,5-octafluoro-
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Record name Octafluorocyclopentene
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Record name Perfluorocyclopentene
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Record name OCTAFLUOROCYCLOPENTENE
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Q & A

Q1: What is the molecular formula and weight of octafluorocyclopentene?

A1: Octafluorocyclopentene has the molecular formula C5F8 and a molecular weight of 208.04 g/mol. []

Q2: What are the spectroscopic characteristics of octafluorocyclopentene?

A2: Octafluorocyclopentene has been characterized using various spectroscopic techniques:

  • NMR Spectroscopy: 1H, 19F, and 13C NMR provide detailed information about the structure and bonding in octafluorocyclopentene and its derivatives. [, , , ]
  • Microwave Spectroscopy: Reveals the nonplanar structure of the carbon ring and the presence of an inversion splitting due to ring-puckering vibration. []
  • Photoabsorption and Electron Energy Loss Spectroscopy: Provide insights into the electronic transitions and resonance-enhanced vibrational excitations of octafluorocyclopentene. []
  • Electron Spin Resonance Spectroscopy: Used to study the structure and electronic properties of the octafluorocyclopentene radical anion. []

Q3: Why is octafluorocyclopentene considered polyelectrophilic?

A3: Octafluorocyclopentene's polyelectrophilic nature originates from the electron-withdrawing effects of its fluorine substituents. This characteristic enables controlled mono-, di-, tri-, and tetrasubstitution of fluoride ions by various nucleophiles. []

Q4: How does octafluorocyclopentene react with nucleophiles?

A4: Octafluorocyclopentene readily undergoes nucleophilic substitution reactions, where nucleophiles replace one or more fluoride ions. This reactivity stems from the electron-withdrawing effect of fluorine, making the carbon atoms adjacent to the double bond electrophilic. [, , , ]

Q5: What are the applications of octafluorocyclopentene in polymer chemistry?

A5: Octafluorocyclopentene serves as a versatile building block in polymer synthesis:

  • Ladder Polymers: Reacting octafluorocyclopentene with bisphenols forms soluble ladder polymers with intrinsic microporosity, potentially useful in gas separation and catalysis. [, ]
  • Fluorinated Polybenzoxazines: Incorporating octafluorocyclopentene into benzoxazine resins enhances properties like thermal stability, low dielectric constants, and flame resistance, suitable for aerospace and microelectronic applications. []
  • Perfluorocyclopentenyl Aryl Ether Polymers: Polycondensation of octafluorocyclopentene with bisphenols generates a new class of semifluorinated polymers with high crystallinity and thermal stability. []

Q6: How is octafluorocyclopentene used in organic synthesis?

A6: Octafluorocyclopentene participates in various organic reactions:

  • Synthesis of Photochromic Diarylethenes: Reacting octafluorocyclopentene with heteroaryllithiums generates photochromic diarylethenes, valuable compounds for optical memory and switches. []
  • Formation of Fluorinated Spiroheterocyclic Compounds: Octafluorocyclopentene reacts with peptides containing nucleophilic residues like cysteine and tyrosine to form complex fluorinated macrocycles, potentially useful in drug discovery. []

Q7: What are the primary uses of octafluorocyclopentene in plasma chemistry?

A7: Octafluorocyclopentene is primarily used as a plasma etching gas in the semiconductor industry, particularly for etching silicon dioxide and silicon nitride. [, , , ]

Q8: What are the advantages of using octafluorocyclopentene as an etching gas compared to perfluorocarbons (PFCs)?

A8: Octafluorocyclopentene offers several advantages over traditional PFCs as an etching gas:

  • Lower Global Warming Potential: It has a significantly lower global warming potential compared to PFCs like carbon tetrafluoride (CF4) and hexafluoroethane (C2F6). [, ]
  • High Etching Selectivity: Octafluorocyclopentene exhibits high etching selectivity to photoresists, minimizing damage to underlying layers during semiconductor fabrication. []
  • Good Etch Rate Control: The etching process using octafluorocyclopentene can be readily controlled, allowing for precise material removal. []

Q9: What are the key species and reactions involved in octafluorocyclopentene plasma chemistry?

A9: Octafluorocyclopentene undergoes complex reactions in a plasma environment:

  • Electron Impact Dissociation: The primary loss process for octafluorocyclopentene involves electron impact, leading to the formation of various fragments like C5F7, C4F6, C2F4, CF2, and CF. []
  • Polymer Formation: Some fragments, like C4F4, C5F5, and C5F6, exhibit stability in the plasma and contribute to polymer deposition on surfaces. []
  • Etching Reactions: Atomic fluorine generated in the plasma acts as the primary etching species, reacting with silicon dioxide or silicon nitride to form volatile products like SiF4. []

Q10: How is computational chemistry used to study octafluorocyclopentene?

A10: Computational methods provide valuable insights into various aspects of octafluorocyclopentene:

  • Structure and Reactivity: Quantum chemical calculations predict molecular geometries, electronic properties, and reaction pathways. [, , ]
  • Dissociative Electron Attachment: Ab initio calculations help identify the resonant energies for dissociative electron attachment, correlating with experimental observations. []
  • Plasma Chemistry Modeling: Zero-dimensional plasma kinetics models, informed by quantum chemical data, simulate the complex reactions occurring in octafluorocyclopentene plasmas. []

Q11: What are the environmental concerns associated with octafluorocyclopentene?

A11: While octafluorocyclopentene has a lower global warming potential than PFCs, it still contributes to greenhouse gas emissions. [, ] Responsible handling and disposal methods are crucial to minimize environmental impact.

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